2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

This compound features a tert-butylcarbamoyl group that confers unique steric bulk and lipophilicity, clearly differentiating it from generic cyclohexanecarboxylic acid derivatives. It acts as a moderate-affinity carbonic anhydrase 6 inhibitor (Kd 588 nM), offering a non-sulfonamide starting point for selective CA6 modulator development. When paired with VU0155041, it enables matched-pair analysis for mGluR4 PAM target deconvolution. Its favorable molecular weight (227.30 g/mol) and low predicted LogP make it an ideal scaffold for lead optimization. Using uncharacterized analogs risks experimental failure; this compound provides a reliable, patent-documented intermediate for SAR studies and compound library synthesis.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 69049-86-1
Cat. No. B1274462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
CAS69049-86-1
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCCCC1C(=O)O
InChIInChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyMDYLQMLQBRWTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid (CAS 69049-86-1): Key Properties and Research Context


2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid (CAS 69049-86-1) is a carboxamide derivative featuring a cyclohexane ring, a carboxylic acid group, and a tert-butylcarbamoyl substituent . Its molecular formula is C₁₂H₂₁NO₃ with a molecular weight of 227.30 g/mol, and it exhibits a predicted boiling point of 432.5 °C at 760 mmHg . This compound serves primarily as a research chemical and synthetic intermediate, with documented synthesis methods appearing in patent literature as early as 1999 [1]. Its structural features position it within a broader class of cyclohexanecarboxylic acid derivatives investigated for enzyme inhibition, particularly carbonic anhydrase (CA) isoforms [2].

Why 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Cannot Be Casually Substituted with Analogs


The tert-butylcarbamoyl substituent in 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid confers distinct physicochemical and biological properties that differentiate it from closely related cyclohexanecarboxylic acid derivatives. Even within the same carbamoyl subclass, the steric bulk and lipophilicity of the tert-butyl group directly impact molecular recognition events . For instance, replacing the tert-butyl moiety with a smaller alkyl or aromatic group, as seen in analogs like VU0155041 (which bears a 3,5-dichlorophenylcarbamoyl group), can shift the pharmacological profile from carbonic anhydrase inhibition [1] toward metabotropic glutamate receptor (mGluR) allosteric modulation [2]. These differences are not merely incremental; they reflect fundamental changes in target engagement and binding mode. Therefore, substituting 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid with a generic cyclohexanecarboxylic acid derivative without empirical validation risks experimental failure and misinterpretation of structure-activity relationships.

Quantitative Comparative Evidence: 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid Performance Data


Carbonic Anhydrase 6 Binding Affinity: Target Compound vs. In-Class Comparators

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid demonstrates specific binding affinity for human carbonic anhydrase 6 (hCA6) with a Kd of 588 nM [1]. This value provides a baseline for in-class comparison: while more potent sulfonamide-based CA inhibitors can achieve nanomolar Ki values (e.g., 2.76–7.54 nM for hCAIX/XII) , the target compound occupies a distinct potency niche as a non-sulfonamide carboxylic acid derivative. In contrast, the related carbamoyl cyclohexane analog VU0155041 exhibits no reported carbonic anhydrase activity, instead functioning as an mGluR4 PAM with EC50 values of 693–798 nM . This divergence illustrates how substituent identity dictates target selectivity within the cyclohexanecarboxylic acid scaffold.

Enzyme Inhibition Carbonic Anhydrase Binding Affinity

Physicochemical Property Comparison: Tert-Butyl vs. Phenyl Carbamoyl Cyclohexane Analogs

The tert-butylcarbamoyl substitution in 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid results in a lower molecular weight (227.30 g/mol) and reduced predicted LogP compared to its aromatic carbamoyl analog VU0155041 (MW 327.18 g/mol) . The target compound's smaller, more polar tert-butyl group yields a more favorable predicted solubility profile, a critical parameter for in vitro assay compatibility and potential oral bioavailability. VU0155041, with its bulky 3,5-dichlorophenyl group, is substantially more lipophilic, which may enhance membrane permeability but also increase non-specific protein binding and solubility challenges .

Physicochemical Profiling ADME Prediction Lead Optimization

Synthetic Accessibility and Intermediary Role: Documented in Patent Literature

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is explicitly claimed and described in patent EP1616859 as part of a series of substituted cyclohexyl carboxylic acid compounds with potential therapeutic applications [1]. This patent, filed by SEIKAGAKU CORPORATION in 1999, establishes the compound's relevance as a building block for biologically active molecules. In contrast, many simpler cyclohexanecarboxylic acid analogs lack this level of patent-validated synthetic utility, which often correlates with commercial availability and scalable production methods .

Synthetic Chemistry Process Development Pharmaceutical Intermediates

Optimal Use Cases for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic Acid in R&D and Industrial Settings


Carbonic Anhydrase 6 (CA6) Selective Probe Development

Utilize the compound's characterized Kd of 588 nM for hCA6 [1] as a starting point for structure-activity relationship (SAR) studies aimed at developing selective CA6 inhibitors or modulators. Unlike broad-spectrum sulfonamide inhibitors that potently inhibit multiple CA isoforms with nanomolar Ki values , this compound offers a moderate-affinity, non-sulfonamide chemotype that can be optimized for isoform selectivity. This application is particularly relevant for exploring the physiological roles of CA6 in gustation and olfactory function.

Chemical Probe for Differentiating Carbamoyl Cyclohexane Pharmacophores

Employ 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid alongside VU0155041 (a phenylcarbamoyl analog) as a matched pair to dissect the pharmacological contributions of the N-substituent in cyclohexanecarboxylic acid-based compounds [2]. While the target compound demonstrates binding to carbonic anhydrase 6, VU0155041 is a selective mGluR4 PAM . Using both compounds in parallel enables clear pharmacophore mapping and target deconvolution, avoiding misinterpretation of polypharmacology that could arise from less well-characterized analogs.

Building Block for Optimizing Physicochemical Properties in Lead Series

Leverage the compound's favorable molecular weight (227.30 g/mol) and lower predicted LogP as a core scaffold in medicinal chemistry campaigns. When designing new chemical entities, incorporating the tert-butylcarbamoyl cyclohexane moiety can help maintain drug-like properties (compliance with Lipinski's Rule of Five) while exploring target binding. This is especially valuable when transitioning from more lipophilic, high-molecular-weight hits (like VU0155041, MW 327.18) to leads with improved solubility and metabolic stability profiles .

Synthetic Intermediate for Proprietary Pharmaceutical Synthesis

Use 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid as a key intermediate in the synthesis of novel substituted cyclohexyl carboxylic acid derivatives, as outlined in patent EP1616859 [3]. The established synthetic routes and commercial availability of this compound make it a practical starting material for generating proprietary compound libraries with potential therapeutic applications. This reduces the need for de novo synthesis of complex cyclohexane scaffolds, accelerating early-stage discovery timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.